molecular formula C16H13F3N2O5 B6008377 4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B6008377
M. Wt: 370.28 g/mol
InChI Key: WUIFEWGROQFZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TFB, is a chemical compound that has been widely used in scientific research. It belongs to the class of nitrobenzamides and has been studied for its potential therapeutic applications.

Mechanism of Action

4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide works by inhibiting the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. 4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide also inhibits the activity of tubulin, a protein that is involved in cell division, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. 4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of inhibiting these targets without affecting other pathways in the body. However, one limitation of using 4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is its potential toxicity, which can vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for research on 4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in animal models of cancer and to optimize its dosing and delivery. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine its efficacy in animal models of neurodegenerative disorders and to identify its mechanism of action in the brain. Additionally, further studies are needed to determine the safety and toxicity of 4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide in humans.

Synthesis Methods

The synthesis of 4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(trifluoromethyl)aniline with 4,5-dimethoxy-2-nitrobenzoic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction takes place in a suitable solvent such as dichloromethane or acetonitrile and is followed by purification using column chromatography.

Scientific Research Applications

4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.

properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O5/c1-25-13-7-11(12(21(23)24)8-14(13)26-2)15(22)20-10-5-3-4-9(6-10)16(17,18)19/h3-8H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIFEWGROQFZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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